18:0 EPC chloride

Transfection Phase behavior Lipid nanoparticles

Researchers replacing DOTAP with 18:0 EPC chloride must account for its saturated C18:0 chains, which preserve lamellar phase at physiological temperature-unlike unsaturated analogs that undergo fusogenic nonlamellar transitions. This compound resolves bilayer destabilization in membrane model systems. • Retains lamellar phase at 37°C for SPR biosensing, supported lipid bilayers, and non-fusogenic liposomal formulations • Synergistically potentiates eugenol's E. coli inactivation at critical concentrations of 2.34-2.93 μM • Upregulates CD80/CD86 co-stimulatory molecules on antigen-presenting cells for dual delivery-adjuvant nucleic acid vaccine platforms Supplied ≥98% pure as lyophilized powder or chloroform solution; store at -20°C under inert atmosphere.

Molecular Formula C46H93ClNO8P
Molecular Weight 854.7 g/mol
Cat. No. B11935046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:0 EPC chloride
Molecular FormulaC46H93ClNO8P
Molecular Weight854.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C46H93NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h44H,7-43H2,1-6H3;1H/q+1;/p-1/t44-,56?;/m1./s1
InChIKeyZVWMOQRUUFNEHD-UFOBXVRVSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:0 EPC Chloride Identity and Physicochemical Properties


18:0 EPC chloride (CAS 328268-13-9) is a synthetic cationic phospholipid chemically defined as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride . It features a quaternary ammonium headgroup linked via an ethyl spacer to a phosphodiester glycerol backbone, which is esterified with two fully saturated 18-carbon stearoyl (C18:0) chains [1]. This saturated diacyl architecture distinguishes it from unsaturated analogs such as DOTAP (dioleoyl; C18:1) and DOTMA (dioleyl ether; C18:1), directly governing its phase behavior, bilayer rigidity, and temperature-dependent stability [2]. Commercial preparations are typically supplied as chloroform solutions (10 mg/mL) or lyophilized powder at ≥99% purity, with storage at −20°C under inert atmosphere . The compound exhibits low intrinsic toxicity and is biodegradable via endogenous esterase activity .

Why 18:0 EPC Chloride Cannot Be Substituted


Cationic lipids are not interchangeable drop-in replacements within delivery or membrane model systems. The saturated C18:0 fatty acyl chains of 18:0 EPC chloride confer a fundamentally different biophysical signature relative to their unsaturated C18:1 counterparts such as DOTAP and DOTMA [1]. Specifically, saturated EPC derivatives remain in a lamellar phase when mixed with biomembrane-mimicking lipid formulations at physiological temperatures, whereas unsaturated analogs undergo a lamellar-to-nonlamellar phase transition that promotes membrane fusion and cargo release [1]. This distinction in phase behavior directly translates to functional divergence: unsaturated C18:1/C10-EPC exhibits approximately 50-fold higher transfection activity than saturated C18:0/C10-EPC in human umbilical artery endothelial cells [1]. Consequently, substituting 18:0 EPC chloride with unsaturated alternatives fundamentally alters the intracellular trafficking, payload release kinetics, and overall experimental outcome of a lipid-based formulation. The quantitative evidence presented in Section 3 substantiates precisely where and why these differences are experimentally consequential.

18:0 EPC Chloride Comparator Evidence


Transfection Activity: Saturated vs. Unsaturated EPC Derivatives

In a direct head-to-head comparison published in PNAS, the saturated C18:0/C10-EPC derivative (structurally analogous to 18:0 EPC chloride) remained lamellar in mixtures with biomembrane-mimicking lipid formulations at physiological temperature (~37°C), whereas the unsaturated C18:1/C10-EPC derivative underwent a lamellar-to-nonlamellar phase transition under identical conditions [1]. This difference in phase behavior translated into a 50-fold disparity in DNA transfection efficiency, with the unsaturated compound exhibiting markedly superior activity in human umbilical artery endothelial cells [1]. The saturated derivative's inability to undergo the nonlamellar phase transition results in reduced membrane fusogenicity and consequently lower intracellular payload release, as confirmed by FRET lipid mixing assays showing several-fold less extensive lipid mixing with negatively charged membranes for the saturated compound [1].

Transfection Phase behavior Lipid nanoparticles

Eugenol Antimicrobial Synergy Against E. coli

In a direct comparative study of six phospholipids (DPPC, DSPC, DPPE, DPPA, and 18:0 EPC chloride), 18:0 EPC chloride demonstrated critical synergistic concentrations ranging from 2.34 to 2.93 μM that significantly improved the inactivation effect of eugenol against Escherichia coli after 30 minutes of exposure [1]. The critical synergistic concentration of each phospholipid was correlated with its critical micelle concentration (CMC) [1]. At concentrations below this threshold, no significant enhancement was observed. Notably, among the tested phospholipids, only the cationic 18:0 EPC chloride and certain saturated neutral phospholipids exhibited this synergistic behavior, whereas the unsaturated analogs were not evaluated or did not demonstrate comparable effects in the same study [1].

Antimicrobial synergy Phospholipid adjuvants E. coli inactivation

CD80 and CD86 Co-Stimulatory Upregulation

18:0 EPC chloride is documented to upregulate cluster of differentiation (CD)80 and CD86 co-stimulatory molecules, distinguishing it from purely transfection-oriented cationic lipids such as DOTAP and DOTMA that are not typically characterized for co-stimulatory adjuvant activity . The hydrophilic moiety and acyl chain composition of cationic lipids have been shown to highly influence their co-stimulatory action . While direct quantitative comparison data for CD80/CD86 upregulation between 18:0 EPC chloride and DOTAP/DOTMA is not available in the current literature, the functional annotation establishes 18:0 EPC chloride as a candidate for vaccine co-adjuvant applications where CD80/CD86-mediated T-cell activation enhancement is the experimental objective.

Vaccine adjuvants Immunostimulation Co-stimulatory molecules

Chloride Counterion Compatibility and Solubility

18:0 EPC chloride is supplied with chloride (Cl⁻) as the counterion, which provides distinct solubility and formulation characteristics compared to alternative salt forms such as methyl sulfate or trifluoroacetate. Chloride salts of cationic lipids generally exhibit favorable aqueous solubility profiles and are compatible with physiological buffer systems without introducing non-endogenous counterion species . In contrast, DOTAP is commercially available in both chloride and methyl sulfate salt forms, with the latter potentially offering different solubility and toxicity profiles depending on the formulation context . While direct comparative solubility data between 18:0 EPC chloride and DOTAP chloride/methyl sulfate is not available in accessible literature, the chloride counterion is generally preferred for formulations intended for biological applications due to its physiological compatibility and predictable dissociation behavior .

Lipid formulation Counterion effects Solubility

18:0 EPC Chloride Application Scenarios


Stable Lamellar Lipid Bilayer Construction

Based on the direct evidence that saturated C18:0/C10-EPC remains in a lamellar phase at physiological temperature while unsaturated analogs undergo a nonlamellar phase transition , 18:0 EPC chloride is the preferred choice for constructing membrane model systems where bilayer integrity must be maintained. Applications include surface plasmon resonance (SPR) studies of membrane-protein interactions, supported lipid bilayer formation for biosensing, and liposomal formulations where rapid fusogenic cargo release is undesirable. The saturated chains confer high thermal stability suitable for constructing model systems with tunable surface charge and hydration properties .

Antimicrobial Potentiation Screening

The quantitative evidence showing that 18:0 EPC chloride enhances eugenol's inactivation of Escherichia coli at critical synergistic concentrations of 2.34–2.93 μM establishes this compound as a validated tool for antimicrobial synergy research. Procurement should be prioritized for studies investigating cationic lipid-mediated potentiation of phenolic antimicrobials, screening of synergistic lipid-antimicrobial combinations, or development of antimicrobial lipid formulations targeting Gram-negative bacteria. The defined concentration range provides a starting point for dose-response optimization.

Vaccine Co-Adjuvant for CD80/CD86 Upregulation

Given the documented ability of 18:0 EPC chloride to upregulate CD80 and CD86 co-stimulatory molecules on antigen-presenting cells , this compound is specifically indicated for vaccine adjuvant research requiring a cationic lipid component with intrinsic immunostimulatory properties. Unlike DOTAP or DOTMA, which are primarily transfection agents without characterized co-stimulatory activity, 18:0 EPC chloride offers a dual-function profile suitable for nucleic acid vaccines where both delivery and adjuvant effects are desired. The hydrophilic moiety and acyl chain dependence of this co-stimulatory action further supports its use in structure-activity relationship studies of lipid-based adjuvants .

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